tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a tert-butyl ester group, a fluorine atom at the 5-position, and a methyl group at the 6-position of the indole ring. These modifications can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced through electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl indoline-1-carboxylate
Uniqueness
tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyl ester group and the specific substitution pattern on the indole ring makes it distinct from other similar compounds .
Properties
Molecular Formula |
C14H16FNO2 |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-6-methylindole-1-carboxylate |
InChI |
InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
RHMOIKYJRHBKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1F |
Origin of Product |
United States |
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